molecular formula C18H20N4O2 B2480033 N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide CAS No. 1798731-35-7

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide

Cat. No.: B2480033
CAS No.: 1798731-35-7
M. Wt: 324.384
InChI Key: ALKZSXNRYZJPGS-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a complex organic compound characterized by the presence of cyano groups and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 1-cyano-3-methylcyclohexane with 4-cyanobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves its interaction with specific molecular targets. The cyano groups and formamido group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZSXNRYZJPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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